![molecular formula C21H30N6O2 B11960687 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)

8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

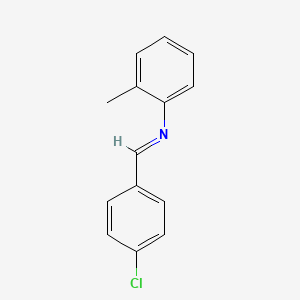

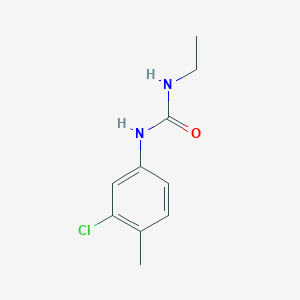

8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion ist eine komplexe organische Verbindung mit der Summenformel C21H30N6O2. Diese Verbindung gehört zur Purinfamilie und zeichnet sich durch ihre einzigartige Struktur aus, die eine Diethylaminoethylgruppe, eine Dimethylgruppe und eine Methylbenzylgruppe umfasst, die an einen Purinkern gebunden sind. Sie wird häufig in der frühen Forschungs- und Entwicklungsphase aufgrund ihrer seltenen und einzigartigen chemischen Eigenschaften eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion erfolgt typischerweise in mehreren Schritten, ausgehend von leicht verfügbaren Vorstufen. Die wichtigsten Schritte umfassen:

Bildung des Purinkernes: Dies beinhaltet die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen, um den Purinring zu bilden.

Einführung von Substituenten: Die Diethylaminoethyl-, Dimethyl- und Methylbenzylgruppen werden durch eine Reihe von Substitutionsreaktionen eingeführt, wobei häufig Reagenzien wie Alkylhalogenide und Amine verwendet werden.

Reinigung: Das Endprodukt wird unter Verwendung von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch im größeren Maßstab. Der Prozess ist auf Effizienz und Wirtschaftlichkeit optimiert und verwendet häufig automatisierte Systeme zur Reaktionsüberwachung und -steuerung. Der Einsatz von Hochdurchsatz-Screening-Methoden kann ebenfalls dazu beitragen, Reaktionsbedingungen zu optimieren und die Ausbeute zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei häufig Reagenzien wie Halogenide oder Amine verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4).

Substitution: Häufige Reagenzien sind Alkylhalogenide und Amine, oft unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion vollständig gesättigte Verbindungen ergeben kann.

Wissenschaftliche Forschungsanwendungen

8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Es wird in Studien zu Enzyminteraktionen und Zellprozessen verwendet.

Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .

Wirkmechanismus

Der Wirkmechanismus von 8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Einsatzkontext ab .

Wirkmechanismus

The mechanism of action of 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Koffein: Ein bekanntes Purinderivat mit stimulierenden Wirkungen.

Theophyllin: Ein weiteres Purinderivat, das zur Behandlung von Atemwegserkrankungen eingesetzt wird.

Adenosin: Ein natürlich vorkommendes Purinnukleosid, das an der Energieübertragung und Signaltransduktion beteiligt ist.

Einzigartigkeit

8-{[2-(Diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purin-2,6-dion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen .

Eigenschaften

Molekularformel |

C21H30N6O2 |

|---|---|

Molekulargewicht |

398.5 g/mol |

IUPAC-Name |

8-[2-(diethylamino)ethylamino]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

InChI |

InChI=1S/C21H30N6O2/c1-6-26(7-2)13-12-22-20-23-18-17(19(28)25(5)21(29)24(18)4)27(20)14-16-10-8-15(3)9-11-16/h8-11H,6-7,12-14H2,1-5H3,(H,22,23) |

InChI-Schlüssel |

ZNKTYKTVNVQQBS-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)

![ethyl 4-({(E)-[4-((E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl)phenyl]methylidene}amino)benzoate](/img/structure/B11960622.png)